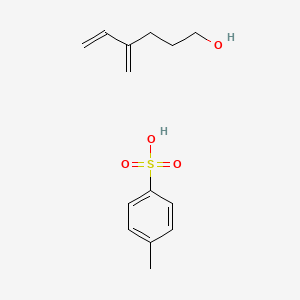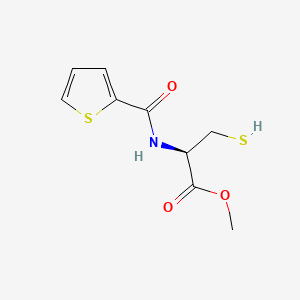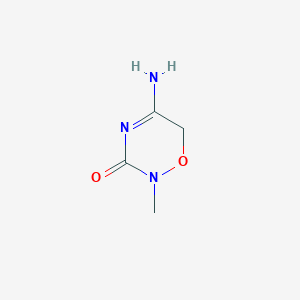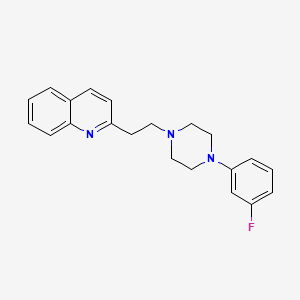![molecular formula C17H17NS B14618702 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole CAS No. 58995-90-7](/img/structure/B14618702.png)
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications. This compound features a sulfanyl group attached to a phenyl ring, which is further connected to an indole moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The sulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the sulfanyl group using thiol reagents under controlled conditions. The process requires careful optimization of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the indole ring or the sulfanyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid
- 2-phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid
- 2-(4-methylsulfonyl phenyl)indole derivatives
Uniqueness
2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is unique due to its specific combination of the indole core and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
58995-90-7 |
|---|---|
Formule moléculaire |
C17H17NS |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-(4-propan-2-ylsulfanylphenyl)-1H-indole |
InChI |
InChI=1S/C17H17NS/c1-12(2)19-15-9-7-13(8-10-15)17-11-14-5-3-4-6-16(14)18-17/h3-12,18H,1-2H3 |
Clé InChI |
VRIAJJTVATZGOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)


![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)
![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)


![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)

